Hddd-25-OH-D3 is derived from vitamin D3 (cholecalciferol), which is produced in the skin upon exposure to ultraviolet B radiation or obtained through dietary sources. The classification of Hddd-25-OH-D3 falls under the category of steroid hormones, specifically as a secosteroid, owing to its structural relationship with steroid compounds. It is primarily classified as a vitamin D analog due to its functional similarities with 1,25-dihydroxyvitamin D3, the active form of vitamin D.
The synthesis of Hddd-25-OH-D3 involves several key steps:
The molecular structure of Hddd-25-OH-D3 can be described as follows:
Hddd-25-OH-D3 participates in various chemical reactions:
The mechanism of action of Hddd-25-OH-D3 primarily involves:
The physical and chemical properties of Hddd-25-OH-D3 include:
Hddd-25-OH-D3 has several scientific applications:
25-Hydroxyvitamin D3 (25(OH)D3, calcidiol) is a secosteroid derived from cholesterol, featuring a broken B-ring between carbons 9 and 10. This metabolite retains vitamin D3’s (cholecalciferol) core structure but incorporates a hydroxyl group (-OH) at carbon 25 (C25) of the side chain. The hydroxylation eliminates vitamin D3’s inherent bioactivity, converting it into a prohormone. The side chain adopts an extended conformation, with C25 hydroxylation enhancing solubility for plasma transport. 25(OH)D3 exists in two isomeric forms due to C3 epimerization (3α and 3β), though the 3β-epimer predominates physiologically [1] [6]. Unlike its active counterpart 1,25-dihydroxyvitamin D3 (calcitriol), 25(OH)D3 exhibits minimal direct binding to the vitamin D receptor (VDR) but serves as the critical circulatory reservoir for downstream activation.
Table 1: Structural Attributes of 25-Hydroxyvitamin D3
Property | Description |
---|---|
Chemical Formula | C₂₇H₄₄O₂ |
IUPAC Name | (6R)-6-[(1R,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-methylidene-cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
Core Structure | Secosteroid (9,10-secocholestane) with hydroxyl group at C25 |
Key Isomers | 3-epi-25(OH)D3 (minor), 4-hydroxy-25(OH)D3 (catabolite) |
Solubility | Hydrophobic; transported in blood bound to vitamin D-binding protein (DBP) and albumin |
The primary metabolic pathway for vitamin D3 activation initiates in the liver with 25-hydroxylation. This conversion is catalyzed predominantly by the microsomal cytochrome P450 enzyme CYP2R1, located in hepatic endoplasmic reticulum. CYP2R1 demonstrates high substrate specificity for both vitamin D3 and vitamin D2 (ergocalciferol), producing 25(OH)D3 and 25(OH)D2, respectively [1] [2]. Alternative enzymes contribute to a lesser extent:
Hepatic 25-hydroxylation is largely substrate-dependent, regulated primarily by circulating vitamin D3 levels rather than classical endocrine feedback. Genetic mutations in CYP2R1 (e.g., L99P) impair 25(OH)D3 synthesis, leading to low serum 25(OH)D3 concentrations and increased susceptibility to rickets [1]. Post-hydroxylation, 25(OH)D3 binds tightly to vitamin D-binding protein (DBP) for systemic transport, with a small fraction bound to albumin.
Bioactivation of 25(OH)D3 to the hormonal form 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) occurs primarily in renal proximal tubules via the mitochondrial enzyme CYP27B1 (1α-hydroxylase). This rate-limiting step involves hydroxylation at carbon 1 (C1α position), conferring high-affinity binding to the VDR. Renal CYP27B1 is tightly regulated by:
Significantly, extrarenal tissues (e.g., macrophages, keratinocytes, prostate, colon epithelium) express CYP27B1, enabling local 1,25(OH)₂D₃ synthesis for autocrine/paracrine signaling. Unlike renal activation, extrarenal CYP27B1 is cytokine-driven (e.g., TNF-α, IFN-γ) and unresponsive to PTH or FGF23 [2] [7]. This localized activation underpins vitamin D’s immunomodulatory and anti-proliferative actions. For example, prostate epithelial cells generate intracrine 1,25(OH)₂D₃, which declines with aging and prostate pathologies due to reduced CYP27B1 and elevated catabolic CYP24A1 [7].
The flux of 25(OH)D3 toward activation or catabolism is governed by three pivotal cytochrome P450 enzymes:
Table 2: Key Enzymes Regulating 25(OH)D3 Metabolism
Enzyme | Function | Primary Site | Major Regulators |
---|---|---|---|
CYP2R1 | 25-hydroxylation of vitamin D3/D2 | Liver | Substrate availability (vitamin D3/D2) |
CYP27B1 | 1α-hydroxylation of 25(OH)D3 → 1,25(OH)₂D₃ | Kidney, Extrarenal* | PTH ↑, FGF23 ↓, 1,25(OH)₂D₃ ↓ (kidney); Cytokines ↑ (extrarenal) |
CYP24A1 | 24-hydroxylation of 25(OH)D3/1,25(OH)₂D₃ → Inactive metabolites | Ubiquitous | 1,25(OH)₂D₃ ↑, FGF23 ↑, PTH ↓ |
CYP2R1: As the principal 25-hydroxylase, its loss-of-function mutations cause low circulating 25(OH)D3. Polymorphisms correlate with chronic diseases (asthma, obesity), though causality remains unconfirmed [1].
CYP27B1: Renal expression is controlled by a kidney-specific enhancer module responsive to PTH (induction) and FGF23/1,25(OH)₂D₃ (repression). CRISPR/Cas9 deletion of this enhancer in mice abolishes renal Cyp27b1 expression, causing vitamin D-dependent rickets [3].
CYP24A1: This catabolic enzyme initiates 25(OH)D₃ inactivation via C24 or C23 hydroxylation. Its gene features distinct enhancers responsive to 1,25(OH)₂D₃ (strong induction), FGF23 (induction), and PTH (repression). Overexpression in pathologies (e.g., prostate cancer) accelerates 25(OH)D₃ degradation, diminishing local anti-tumor effects [3] [5] [7].
Catabolism limits 25(OH)D₃ bioavailability and prevents excessive 1,25(OH)₂D₃ activity. CYP24A1 is the dominant enzyme, catalyzing multi-step oxidation:
Table 3: Major Catabolites of 25-Hydroxyvitamin D3
Catabolite | Pathway | Enzyme | Biological Activity |
---|---|---|---|
24,25-Dihydroxyvitamin D3 (24,25(OH)₂D₃) | C24-hydroxylation | CYP24A1 | Low; potential roles in bone fracture repair |
23,25-Dihydroxyvitamin D3 (23,25(OH)₂D₃) | C23-hydroxylation | CYP24A1 | Negligible |
25(OH)D₃-26,23-lactone | C23-hydroxylation | CYP24A1 | Inactive |
3-epi-25-Hydroxyvitamin D3 | 3-Epimerization | Unknown | Reduced VDR affinity; unclear significance |
Additionally, 3-epimerization occurs in specific tissues (e.g., liver, kidney), converting 25(OH)D₃ to 3-epi-25(OH)D₃ via an unidentified epimerase. This C3 epimer shows reduced affinity for CYP27B1 and VDR, potentially representing an alternative inactivation route. The epimer 14-epi-25(OH)D₃ also exists, with studies suggesting it may influence reproductive maturation [6] [8]. Circulating 3-epi-25(OH)D₃ constitutes <10% of total 25(OH)D₃ but may accumulate in neonates or with certain assays.
The coordinated regulation of CYP24A1 and CYP27B1 ensures systemic vitamin D homeostasis: elevated 1,25(OH)₂D₃ induces CYP24A1 while suppressing renal CYP27B1, preventing hypercalcemia [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0